Methylcyclohexyl stearate Methylcyclohexyl stearate
Brand Name: Vulcanchem
CAS No.: 71750-44-2
VCID: VC16966473
InChI: InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3
SMILES:
Molecular Formula: C25H48O2
Molecular Weight: 380.6 g/mol

Methylcyclohexyl stearate

CAS No.: 71750-44-2

Cat. No.: VC16966473

Molecular Formula: C25H48O2

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Methylcyclohexyl stearate - 71750-44-2

Specification

CAS No. 71750-44-2
Molecular Formula C25H48O2
Molecular Weight 380.6 g/mol
IUPAC Name cyclohexylmethyl octadecanoate
Standard InChI InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3
Standard InChI Key AJZARCDGAYBFQA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC1CCCCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methylcyclohexyl stearate is characterized by a cyclohexane ring substituted with methyl and isopropyl groups at the 5- and 2-positions, respectively, esterified to a stearic acid backbone. The IUPAC name, (5-methyl-2-propan-2-ylcyclohexyl) octadecanoate, reflects this configuration. The stereochemistry and spatial arrangement of substituents influence its physical properties, such as melting point and solubility.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number93919-01-8
Molecular FormulaC28H54O2\text{C}_{28}\text{H}_{54}\text{O}_2
Molecular Weight422.7 g/mol
SMILES NotationCCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C
InChIKeyUFFYOHVNDSTCTL-UHFFFAOYSA-N

The cyclohexyl group’s chair conformation minimizes steric strain, while the stearate chain (C18\text{C}_{18}) contributes to hydrophobic interactions.

Synthesis and Reaction Kinetics

Esterification Mechanism

The synthesis of methylcyclohexyl stearate typically involves acid- or base-catalyzed esterification between stearic acid and 2-isopropyl-5-methylcyclohexanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts, operating at temperatures between 60–120°C. The reaction proceeds via nucleophilic acyl substitution, with water removal driving completion.

Table 2: Representative Synthesis Conditions

ParameterValue
ReactantsStearic acid, 2-isopropyl-5-methylcyclohexanol
CatalystH2_2SO4_4 (1–5 wt%)
Temperature80–100°C
Reaction Time4–8 hours

Crystallization Dynamics

Studies on analogous stearate esters, such as methyl stearate, reveal that solvent choice critically impacts crystal morphology and growth rates . For example:

  • In toluene, diffusion-limited growth produces larger, well-faceted crystals due to low solute diffusivity.

  • In n-dodecane, surface integration kinetics dominate, yielding smaller crystals with higher nucleation rates .

These findings suggest that methylcyclohexyl stearate’s crystallization behavior may follow similar solvent-dependent trends, influencing its industrial processing.

Physicochemical Properties

Thermal and Solubility Profiles

Methylcyclohexyl stearate exhibits high thermal stability, a hallmark of long-chain esters. Its melting point is estimated between 45–55°C, extrapolated from homologous compounds. The compound is insoluble in water but miscible with nonpolar solvents like hexane and toluene .

Interfacial Behavior

The ester’s amphiphilic nature—combining a polar carboxylate group and nonpolar alkyl chains—enables surfactant-like behavior. This property is leveraged in formulations requiring emulsification or surface tension reduction.

Industrial Applications

Plastics and Polymer Additives

As a lubricant and release agent, methylcyclohexyl stearate reduces friction during polymer processing. In polyvinyl chloride (PVC), it enhances thermal stability by scavenging HCl generated during degradation .

Cosmetics and Personal Care

The compound’s emollient properties make it suitable for lotions and creams, where it forms a hydrophobic barrier to prevent moisture loss. Its large molecular weight minimizes skin penetration, aligning with safety guidelines .

Specialty Lubricants

In high-temperature environments, methylcyclohexyl stearate serves as a biodegradable lubricant base. Its oxidative stability surpasses that of mineral oils, reducing sludge formation .

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction studies could resolve the compound’s solid-state packing and polymorphic forms.

  • Biodegradation Pathways: Assessing environmental persistence through microbial degradation assays.

  • High-Throughput Screening: Evaluating performance in novel applications like phase-change materials or battery electrolytes.

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